Cas no 539-97-9 (1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea)

1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea structure
539-97-9 structure
Product Name:1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea
CAS No:539-97-9
MF:C8H14N4S2
MW:230.353558063507
CID:1588920
PubChem ID:3003782
Update Time:2025-04-21

1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea Chemical and Physical Properties

Names and Identifiers

    • 1-prop-2-enyl-3-(prop-2-enylcarbamothioylamino)thiourea
    • N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide
    • N,N'-diallylhydrazinecarbothioamide
    • CTK1H3072
    • N,N'-bis-(allylamidothiocarbonyl)-hydrazine
    • ST085808
    • NSC62027
    • 1,6-diallyl-2,5-dithiobiurea
    • AC1MHFKO
    • N~1~,N~2~-Diallyl-1,2-hydrazinedicarbothioamide
    • Hydrazin-N,N'-bis-thiocarbonsaeure-bis-allylamid
    • hydrazine-N,N'-bis-carbothioic acid bis-allylamide
    • bis(allylthiocarbamoyl)hydrazine
    • N,N'-Bis-(allyl-thiocarbamoyl)-hydrazin
    • N(1),N(2)-Diallyl-1,2-hydrazinedicarbothioamide; N,N'-diallylhydrazinecarbothioamide; CTK1H3072; N,N'-bis-(allylamidothiocarbonyl)-hydrazine; ST085808; NSC62027; 1,6-diallyl-2,5-dithiobiurea; AC1MHFKO; N~1~,N~2~-Diallyl-1,2-hydrazinedicarbothioamide; Hydrazin-N,N'-bis-thiocarbonsaeure-bis-allylamid; hydrazine-N,N'-bis-carbothioic acid bis-allylamide; bis(allylthiocarbamoyl)hydrazine; N,N'-Bis-(allyl-thiocarbamoyl)-hydrazin;
    • UNII-24FFO3NX2D
    • Dalzin
    • AO-080/43342631
    • N,N'-BIS(ALLYLTHIOCARBAMOYL)HYDRAZINE
    • BIS(ALLYLTHIOUREIDO)
    • 24FFO3NX2D
    • NSC 62027
    • N1,N2-DI-2-PROPEN-1-YL-1,2-HYDRAZINEDICARBOTHIOAMIDE
    • 1-allyl-3-(allylcarbamothioylamino)thiourea
    • 1,2-Hydrazinedicarbothioamide, N,N'-di-2-propenyl-
    • 1,2-HYDRAZINEDICARBOTHIOAMIDE, N1,N2-DI-2-PROPEN-1-YL-
    • AKOS003351503
    • CHEMBL5283311
    • DTXSID10202174
    • 539-97-9
    • NSC-62027
    • BIUREA, 1,6-DIALLYL-2,5-DITHIO-
    • Inchi: 1S/C8H14N4S2/c1-3-5-9-7(13)11-12-8(14)10-6-4-2/h3-4H,1-2,5-6H2,(H2,9,11,13)(H2,10,12,14)
    • InChI Key: PUQQJCONDKZESZ-UHFFFAOYSA-N
    • SMILES: S=C(NNC(NCC=C)=S)NCC=C

Computed Properties

  • Exact Mass: 230.06622
  • Monoisotopic Mass: 230.06598881g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • PSA: 48.12
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited